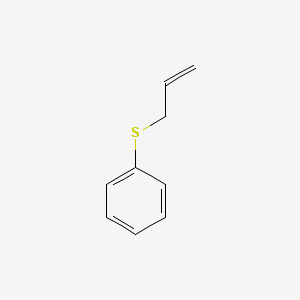










|
REACTION_CXSMILES
|
[Na].O[C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.C[O-].[Na+].Cl[CH2:14][C:15](CCl)=[CH2:16]>CO>[CH2:16]([S:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1)[CH:15]=[CH2:14] |f:2.3,^1:0|
|


|
Name
|
Na
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
11.26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=C)CCl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added in small portions
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 25 C
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (4×150 mL)
|
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with 1N HCl, water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by flash chromatography 90:10 hexanes/ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)SC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.52 g | |
| YIELD: PERCENTYIELD | 85.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 173.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |